

physical and chemical properties of 4-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl p-tolyl sulfone*

Cat. No.: *B182190*

[Get Quote](#)

An In-depth Technical Guide to 4-(Methylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)toluene, also known as **methyl p-tolyl sulfone**, is a crystalline organic compound featuring a methylsulfonyl group attached to a toluene backbone. This molecule serves as a crucial intermediate and building block in various fields of organic synthesis, most notably in the pharmaceutical and agrochemical industries. Its sulfonyl group imparts specific chemical properties that make it a versatile reagent for introducing the p-tolylsulfonyl moiety into more complex structures. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-(methylsulfonyl)toluene, with a focus on its relevance to drug discovery and development. It is a key starting material for the synthesis of important antibiotics such as thiamphenicol and florfenicol.^[1]

Physical and Chemical Properties

4-(Methylsulfonyl)toluene is a white to off-white solid at room temperature.^{[2][3]} The presence of the polar sulfonyl group and the nonpolar aromatic ring influences its solubility, making it generally soluble in polar organic solvents and sparingly soluble in water.

Core Properties

Property	Value	Reference
CAS Number	3185-99-7	[2] [4] [5]
Molecular Formula	C ₈ H ₁₀ O ₂ S	[2] [4] [5]
Molecular Weight	170.23 g/mol	[2] [5]
Appearance	White to almost white powder/crystal	[2] [3]
Melting Point	85-89 °C	[2] [3]
Boiling Point	140 °C at 3 mmHg	
Functional Group	Sulfone	[2]

Spectral Data

The following tables summarize the expected spectral characteristics of 4-(methylsulfonyl)toluene based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.8	Doublet	2H	Aromatic protons ortho to the SO ₂ CH ₃ group
~7.4	Doublet	2H	Aromatic protons meta to the SO ₂ CH ₃ group
~3.1	Singlet	3H	Methyl protons of the SO ₂ CH ₃ group
~2.4	Singlet	3H	Methyl protons of the tolyl group

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
~145	Aromatic carbon attached to the tolyl methyl group
~138	Aromatic carbon attached to the sulfonyl group
~130	Aromatic CH carbons meta to the sulfonyl group
~128	Aromatic CH carbons ortho to the sulfonyl group
~45	Methyl carbon of the sulfonyl group
~21	Methyl carbon of the tolyl group

IR (Infrared) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Bond Vibration
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (from methyl groups)
~1600, ~1495	Medium-Strong	Aromatic C=C ring stretch
~1320-1280	Strong	Asymmetric SO_2 stretch
~1160-1120	Strong	Symmetric SO_2 stretch

MS (Mass Spectrometry)

The mass spectrum of 4-(methylsulfonyl)toluene is expected to show a molecular ion peak (M^+) at $\text{m/z} = 170$. Key fragmentation patterns would likely involve the loss of the methyl group from the sulfonyl moiety (-15) to give a fragment at $\text{m/z} = 155$, and the loss of the entire SO_2CH_3 group (-79) to give the tolyl cation at $\text{m/z} = 91$.

Synthesis of 4-(Methylsulfonyl)toluene

There are two primary synthetic routes to 4-(methylsulfonyl)toluene, which are detailed below.

Synthesis Workflow

Synthesis Pathways of 4-(Methylsulfonyl)toluene

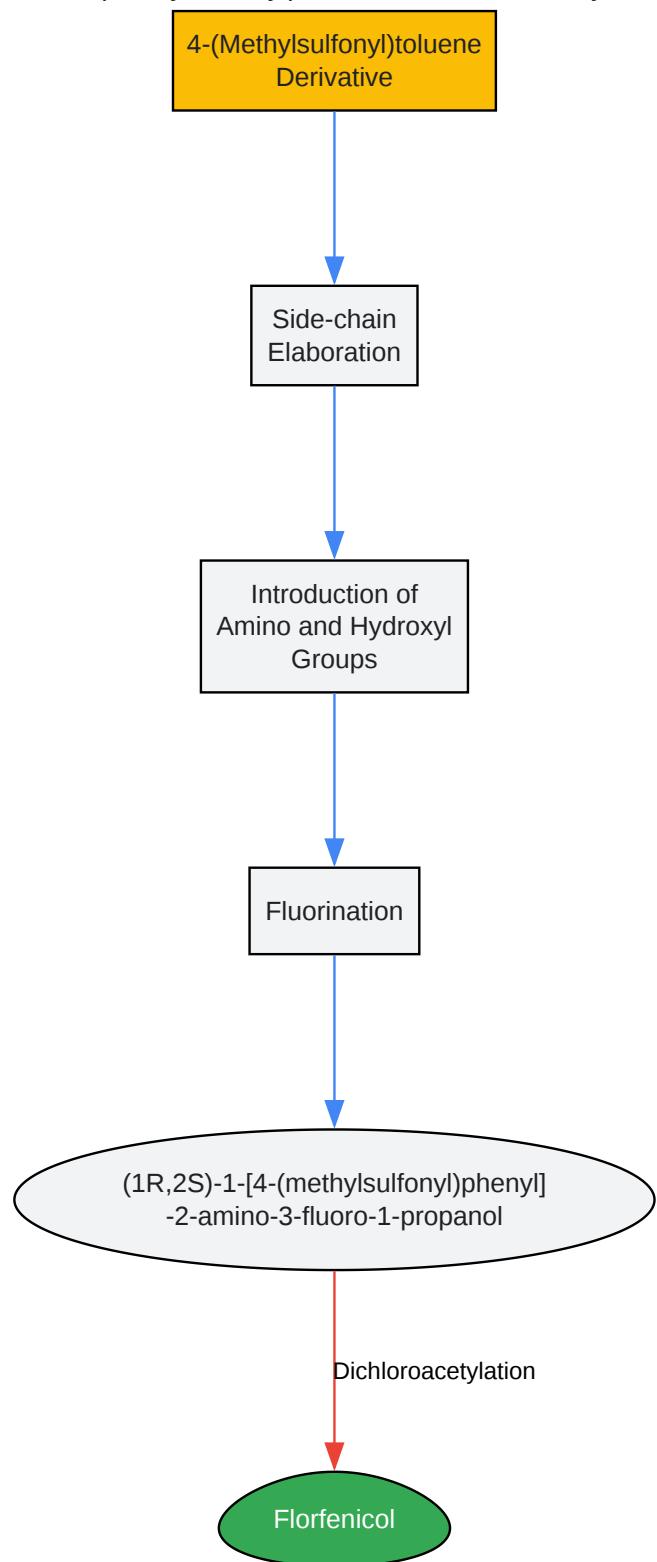
Pathway 1: From p-Toluenesulfonyl Chloride

p-Toluenesulfonyl
Chloride

Na₂SO₃, NaHCO₃, H₂O

Sodium p-Toluenesulfinate

Pathway 2: From 4-(Methylthio)toluene


4-(Methylthio)toluene

Dimethyl Sulfate or
Methyl Chloride

Oxidizing Agent
(e.g., H₂O₂, m-CPBA)

4-(Methylsulfonyl)toluene

Role of 4-(Methylsulfonyl)toluene in Florfenicol Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 4-(methylsulfonyl)toluene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182190#physical-and-chemical-properties-of-4-methylsulfonyl-toluene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com